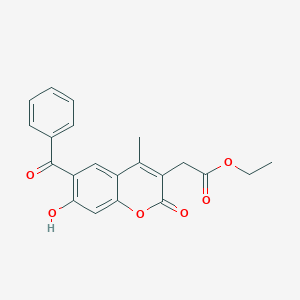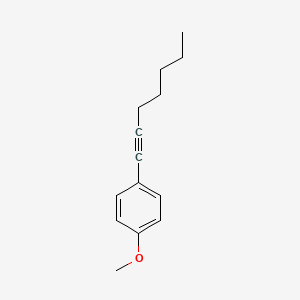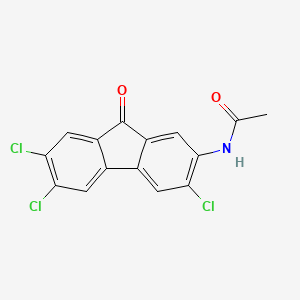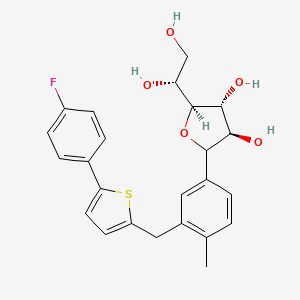
(2S,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxyl groups. Typical synthetic routes might include:
Formation of the Tetrahydrofuran Ring: This could be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient.
Industry
Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-chlorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-bromophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24+/m1/s1 |
InChI Key |
ZLPSHXQANWMHSC-GTZMKNEESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



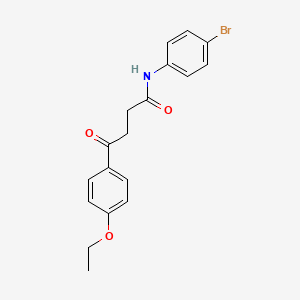
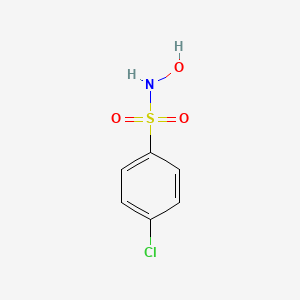
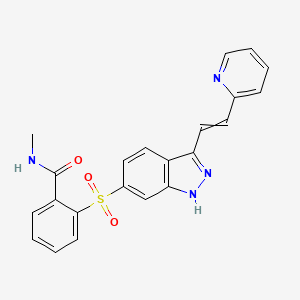
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
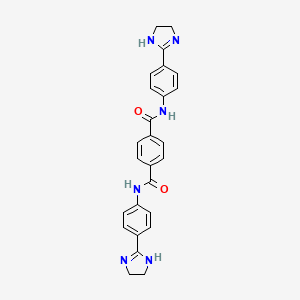
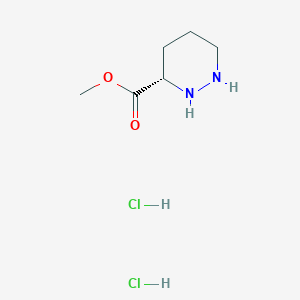
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
